molecular formula C6H12ClN B1379443 Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 1803581-11-4

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1379443
CAS No.: 1803581-11-4
M. Wt: 133.62 g/mol
InChI Key: NMLYXUIOFOQMOB-UHFFFAOYSA-N
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Description

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride (CAS 1803581-11-4) is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . This tertiary amine salt features a propargyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with a propargylamine structure are of significant scientific interest due to their role as key precursors and intermediates. Researchers utilize this scaffold in the design and synthesis of molecules for various applications. Notably, the propargylamine functional group is a critical component in known monoamine oxidase inhibitors (MAOIs), such as the antihypertensive agent pargyline . Pargyline, which contains a similar propargylamine moiety, functions by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters . As such, this compound serves as a versatile starting material for investigating novel compounds in this and other pharmacological classes. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYXUIOFOQMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The most common and efficient method involves the reaction of ethyl(methyl)amine with propargyl bromide under controlled conditions, followed by hydrochloric acid treatment to obtain the hydrochloride salt.

  • Step 1: Alkylation Reaction

    Ethyl(methyl)amine is reacted with propargyl bromide in a polar aprotic solvent such as acetonitrile. The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Reaction temperature: 0–25 °C to control reaction rate and minimize byproduct formation.
    • Stoichiometry: Equimolar or slight excess of propargyl bromide to ensure complete alkylation.
    • Base: Sometimes a mild base is added to neutralize the hydrobromic acid formed.
  • Step 2: Formation of Hydrochloride Salt

    The crude tertiary amine is treated with hydrochloric acid (anhydrous or aqueous) to precipitate or crystallize the hydrochloride salt, which is then isolated by filtration and drying.

Alternative Reductive Amination Approach

Though less commonly reported specifically for this compound, reductive amination methods similar to those used in related ethyl methyl amines involve:

  • Condensation of ethyl methyl amine with an aldehyde or ester derivative of propargyl compounds to form an imine or formyl intermediate.
  • Reduction of this intermediate using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the tertiary amine.
  • Subsequent acidification to form the hydrochloride salt.

This approach is detailed in related amine preparations but is less direct for ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride.

Preparation Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Alkylation of ethyl(methyl)amine with propargyl bromide Ethyl(methyl)amine, propargyl bromide, base (optional) 0–25 °C Acetonitrile 60–75* Inert atmosphere, controlled addition to minimize byproducts
Hydrochloride salt formation Hydrochloric acid (anhydrous or aqueous) Room temperature Ethyl acetate/ether mixture >90* Precipitation and filtration to isolate salt

* Yields are approximate based on typical literature values for analogous tertiary amine alkylations.

  • Reaction Optimization: Temperature control between 0 and 25 °C is critical to minimize formation of quaternary ammonium salts, a common side product in amine alkylations. Slow addition of propargyl bromide to the amine solution under stirring improves selectivity.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution. Ethyl acetate and diethyl ether mixtures are optimal for salt precipitation.

  • Purity Confirmation: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis confirm the structural integrity and purity of the product. For example, the propargyl proton appears as a triplet near δ 2.5 ppm in ¹H NMR, methyl groups as singlets around δ 1.2–1.5 ppm, and mass spectra show the molecular ion consistent with C6H12ClN.

  • Safety and Handling: Due to the reactive nature of propargyl bromide and the amine intermediates, reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment (PPE). The hydrochloride salt is more stable and easier to handle.

Method Key Reagents Reaction Type Advantages Disadvantages
Direct Alkylation + Salt Formation Ethyl(methyl)amine, propargyl bromide, HCl Nucleophilic substitution Straightforward, high yield, scalable Requires careful temperature control, possible side products
Reductive Amination (Indirect) Ethyl(methyl)amine, propargyl aldehyde/ester, LiAlH4 or NaBH4, HCl Condensation + reduction Potentially high selectivity More steps, sensitive reagents, less direct

The preparation of this compound is most effectively achieved via nucleophilic substitution of ethyl(methyl)amine with propargyl bromide, followed by hydrochloride salt formation. This method offers a balance of operational simplicity, good yield, and product purity. Alternative reductive amination methods exist but are less commonly applied for this specific compound. Analytical verification and careful reaction control are essential for successful synthesis.

Chemical Reactions Analysis

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in the development of drugs targeting neurological disorders, including depression and anxiety. Recent studies indicate that compounds similar to this amine exhibit significant antidepressant properties, potentially due to their ability to modulate neurotransmitter systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules. Its alkyne functional group allows for various reactions, including cycloadditions and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

Research has demonstrated that this compound can act as a neurotransmitter analog. Studies focusing on its interactions with neurotransmitter receptors have provided insights into its potential roles in modulating synaptic transmission and influencing behavior.

Antitumor Activity

Recent findings suggest that derivatives of this compound exhibit antitumor activity against various cancer cell lines. Notably, modifications to the phenyl group can enhance cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further exploration.

Data Tables

Activity Effect Reference
AntidepressantModulates neurotransmitter systems
AntitumorInhibits cancer cell growth
Organic SynthesisBuilding block for complex molecules
Biological StudiesNeurotransmitter analog properties

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests potential therapeutic applications for mood disorders.

Case Study 2: Antitumor Properties

In vitro experiments demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported a 50% reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, propargylamine derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects . Additionally, the compound may interact with other molecular targets, such as lysine-specific demethylase-1 (LSD-1), influencing gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to other propargylamine hydrochlorides and related tertiary amines (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications/Properties Reference
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride C₆H₁₂ClN 133.62 Propargyl, ethyl, methyl Synthetic intermediate; limited bioactivity data
7-Phenoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride C₂₂H₂₁ClN₂O 364.87 Propargyl, acridine, phenoxy Dual cholinesterase/MAO-B inhibitor (IC₅₀: hAChE = 1.47 µM, hMAO-B = 40.39 nM)
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride C₇H₈ClNS 173.66 Propargyl, thiophene Potential heterocyclic building block
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride C₉H₁₄ClN₃ 199.68 Propargyl, pyrazole, ethyl Structural analog with enhanced solubility
Cinnamylamine hydrochloride (3-phenylprop-2-en-1-amine hydrochloride) C₉H₁₂ClN 169.65 Allyl, phenyl Antimicrobial and anti-inflammatory agent

Key Observations

Bioactivity : The acridine-propargyl hybrid (Table 1, Row 2) demonstrates significant dual inhibitory activity against cholinesterase and MAO-B, a feature absent in the target compound due to the lack of an aromatic/acridine moiety .

Solubility and Reactivity : The pyrazole-containing analog (Row 4) may exhibit improved aqueous solubility compared to the target compound, attributed to the heterocyclic pyrazole ring .

Biological Activity

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, a propargylamine derivative, has garnered interest in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in medicinal chemistry, particularly in neuroprotection and antimicrobial activity.

This compound can be synthesized through various organic reactions, primarily involving propargylamine. Its structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions. The compound serves as a versatile building block in organic synthesis, particularly for creating propargylamine derivatives which are relevant in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Monoamine Oxidase Inhibition : Propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially providing neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Properties

This compound and its derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds may reduce neuronal apoptosis and promote cell survival under stress conditions. A study highlighted the potential of propargylamines in protecting dopaminergic neurons from degeneration.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.025Strong activity
Escherichia coli0.020Strong activity
Bacillus subtilis0.050Moderate activity
Candida albicans0.078Moderate antifungal activity

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the efficacy of propargylamines in clinical settings:

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines treated with this compound demonstrated a reduction in oxidative stress markers and improved cell viability compared to untreated controls.
  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of several propargylamine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where ethyl(methyl)amine reacts with propargyl bromide in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. The intermediate tertiary amine is then treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization may involve temperature control (0–25°C) and stoichiometric adjustments to minimize byproducts like quaternary ammonium salts .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify proton environments and carbon frameworks. For example, the propargyl proton appears as a triplet near δ 2.5 ppm, while the methyl groups resonate as singlets around δ 1.2–1.5 ppm .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns.

Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages (e.g., Cl content ~22.4%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or moisture, to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity.
  • Catalyst Use : Introduce phase-transfer catalysts like tetrabutylammonium bromide to accelerate propargylation.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings. For example, NOESY can differentiate between stereoisomers if present.

DSC/TGA : Assess thermal stability to rule out hydrate or polymorphic forms affecting spectral clarity.

Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace unexpected byproducts .

Q. How does the propargyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV.
  • Mechanistic Insight : The propargyl group may undergo acid-catalyzed hydrolysis at pH < 3, forming secondary amines. Alkaline conditions (pH > 10) could induce oxidative dimerization .

Q. What computational methods support the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target receptors (e.g., neurotransmitter transporters).
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, propargyl substitution) with activity data from in vitro assays .

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